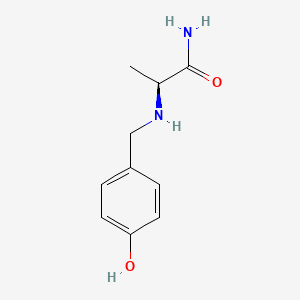
(S)-2-((4-Hydroxybenzyl)amino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((4-Hydroxybenzyl)amino)propanamide is an organic compound characterized by the presence of a hydroxybenzyl group attached to an amino-propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-Hydroxybenzyl)amino)propanamide typically involves the reaction of (S)-2-amino-propanamide with 4-hydroxybenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of (S)-2-amino-propanamide attacks the electrophilic carbon of 4-hydroxybenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(S)-2-((4-Hydroxybenzyl)amino)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-((4-Hydroxybenzyl)amino)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-2-((4-Hydroxybenzyl)amino)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
4-Aminocoumarin derivatives: These compounds share a similar amino group and have been studied for their biological activities.
Benzofuran derivatives: Known for their strong biological activities, including anti-tumor and antibacterial properties.
Uniqueness
(S)-2-((4-Hydroxybenzyl)amino)propanamide is unique due to its specific structural features, such as the hydroxybenzyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
1843368-38-6 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
(2S)-2-[(4-hydroxyphenyl)methylamino]propanamide |
InChI |
InChI=1S/C10H14N2O2/c1-7(10(11)14)12-6-8-2-4-9(13)5-3-8/h2-5,7,12-13H,6H2,1H3,(H2,11,14)/t7-/m0/s1 |
InChIキー |
SSYMBBYRHLZBTD-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)O |
正規SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12700277.png)
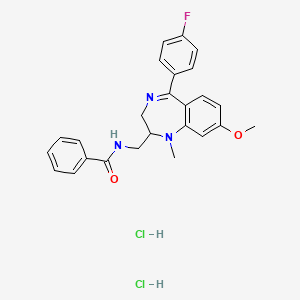
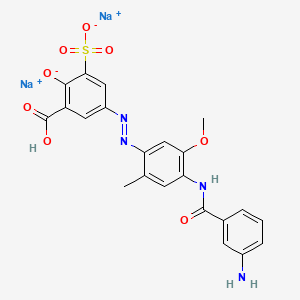

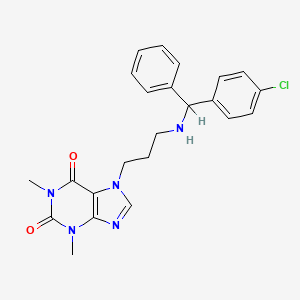
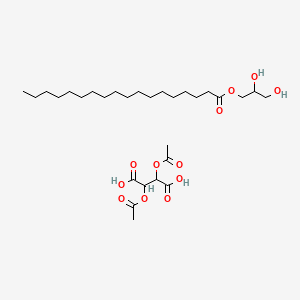

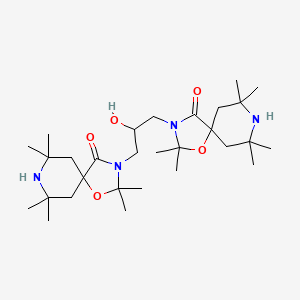
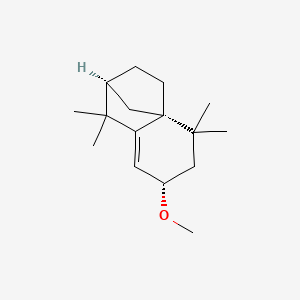
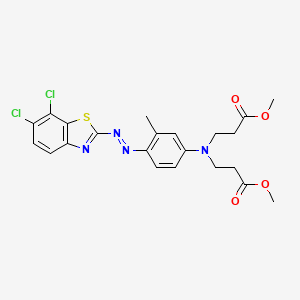
![4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12700332.png)

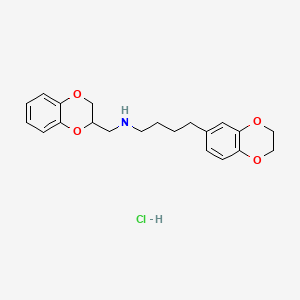
![5-[2-Amino-6-[[2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12700346.png)
